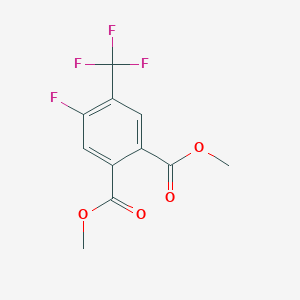
4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phthalic acid dimethyl ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester typically involves the esterification of 4-Fluoro-5-trifluoromethyl-phthalic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding phthalic acid.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with different functional groups.
Hydrolysis: 4-Fluoro-5-trifluoromethyl-phthalic acid.
Oxidation and reduction: Various oxidized or reduced forms depending on the specific reaction.
Scientific Research Applications
4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Materials science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Pharmaceutical research: Investigated for potential use in drug development due to its unique chemical structure.
Agricultural chemistry: Explored as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester in various applications depends on its chemical reactivity In organic synthesis, it acts as a reactive intermediate that can undergo various transformations
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)benzoic acid
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phthalic acid
Uniqueness
4-Fluoro-5-trifluoromethyl-phthalic acid dimethyl ester is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phthalic acid dimethyl ester backbone. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C11H8F4O4 |
|---|---|
Molecular Weight |
280.17 g/mol |
IUPAC Name |
dimethyl 4-fluoro-5-(trifluoromethyl)benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H8F4O4/c1-18-9(16)5-3-7(11(13,14)15)8(12)4-6(5)10(17)19-2/h3-4H,1-2H3 |
InChI Key |
CUUOTKHITDELEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)

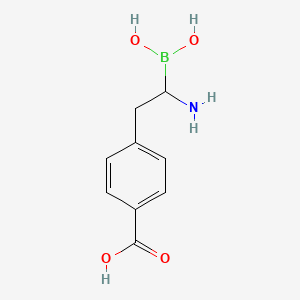
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)
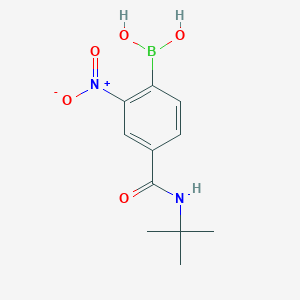
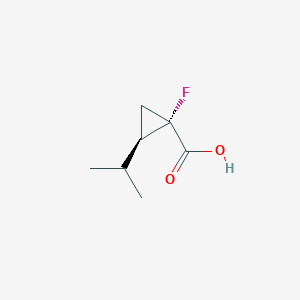
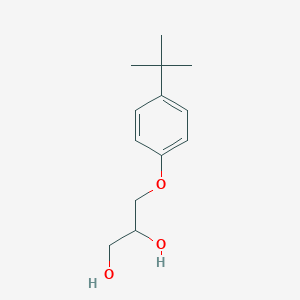
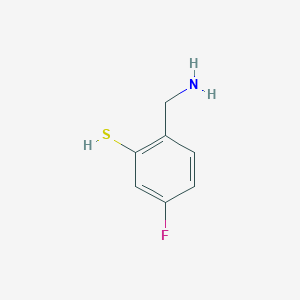
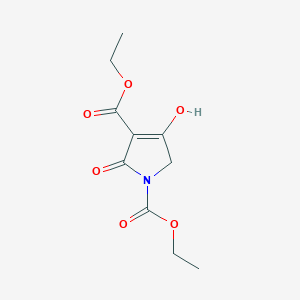
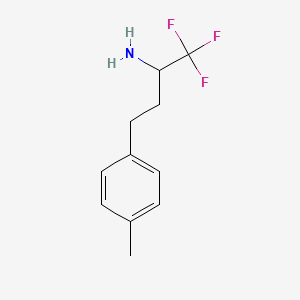
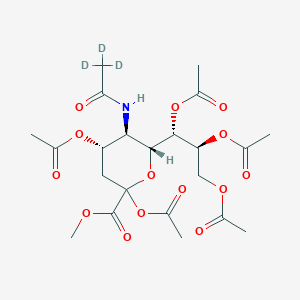
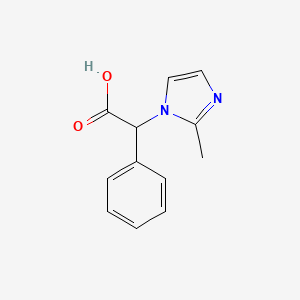
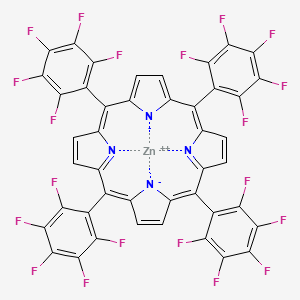
![1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane](/img/structure/B13411906.png)
